Dihydroergotoxine mesylate belongs to the class of ergot alkaloids, which are derived from the fungus Claviceps purpurea. These compounds are known for their interaction with various neurotransmitter systems in the brain. The classification of dihydroergotoxine mesylate includes:
The synthesis of dihydroergotoxine mesylate involves complex organic chemistry techniques typically associated with ergot alkaloids. The primary methods include:
The synthesis parameters such as temperature, pressure, and solvent choice are critical for optimizing yield and purity .
Dihydroergotoxine mesylate has a complex molecular structure characterized by multiple fused ring systems typical of ergot alkaloids. Key structural features include:
The presence of methanesulfonate groups enhances solubility and bioavailability compared to its parent compounds .
Dihydroergotoxine mesylate participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action of dihydroergotoxine mesylate is multifaceted:
Dihydroergotoxine mesylate exhibits several notable physical and chemical properties:
These properties influence its formulation for pharmaceutical use .
Dihydroergotoxine mesylate has several scientific and medical applications:
Despite its historical use, recent systematic reviews have questioned its efficacy at standard doses, suggesting that higher doses may be necessary for therapeutic effects .
The semisynthetic pathways for dihydroergotoxine mesylate originated from early 20th-century investigations into Claviceps purpurea ergot alkaloids. In 1906, British researchers Barger, Carr, and Dale first isolated the alkaloid complex "ergotoxine" (later identified as a mixture of ergocristine, ergocornine, and ergocryptine), demonstrating adrenolytic properties that laid the groundwork for therapeutic applications [8]. The isolation of chemically pure ergotamine by Stoll in 1918 represented a pivotal advancement, enabling standardized pharmaceutical development [8]. These natural ergopeptine alkaloids served as the foundation for structural modifications, as their native forms exhibited undesirable vasoconstrictive effects and chemical instability.
The critical breakthrough came in 1943 when Albert Hofmann at Sandoz Laboratories developed catalytic hydrogenation techniques to saturate the Δ9,10 double bond in the lysergic acid moiety [3] [8]. This process generated dihydrogenated derivatives (dihydroergocornine, dihydroergocristine, and α/β-dihydroergocryptine) with fundamentally altered pharmacological profiles. Unlike natural ergot alkaloids that predominantly stimulated smooth muscle contraction, hydrogenated derivatives demonstrated preferential α-adrenergic blocking activity and reduced vasoactivity [4]. Hofmann's semisynthetic approach combined microbial biosynthesis (utilizing the ergot fungus's enzymatic machinery to produce complex ergopeptines) with chemical hydrogenation, establishing the hybrid manufacturing paradigm still employed today [8].
Table 1: Historical Milestones in Ergot Alkaloid Semisynthesis
Year | Development | Key Researcher/Institution |
---|---|---|
1906 | Isolation of "ergotoxine" alkaloid complex | Barger, Carr, Dale |
1918 | First isolation of pure ergotamine | Stoll (Sandoz) |
1943 | Catalytic hydrogenation of ergot alkaloids | Hofmann (Sandoz) |
1953 | FDA approval of dihydroergotoxine mesylate | Sandoz/Novartis |
Dihydroergotoxine mesylate comprises an equimolar mixture of four methanesulfonate salts: dihydroergocristine mesylate, dihydroergocornine mesylate, α-dihydroergocryptine mesylate, and β-dihydroergocryptine mesylate [3] [5]. The methanesulfonate (mesylate) salt formation occurs through an acid-base reaction where tertiary amine groups in the dihydrogenated alkaloids react with methanesulfonic acid (CH₃SO₃H). This process yields crystalline salts with enhanced aqueous solubility and bioavailability compared to free bases [5] [9]. The mesylate counterion was selected for its favorable crystallinity, stability under storage conditions, and dissociation characteristics that facilitate gastrointestinal absorption [10].
Structural differentiation among the four components arises from their distinct amino acid-derived side chains at position 5':
The α and β dihydroergocryptine isomers differ in their stereochemistry at the chiral center within the isoleucine/leucine-derived side chain. Optimization studies established that a 1:1 α:β isomer ratio maximizes pharmacological synergy while maintaining physicochemical stability [9]. This ratio prevents crystalline polymorphism during manufacturing and ensures consistent dissolution kinetics. Analytical control employs high-performance liquid chromatography (HPLC) with UV detection at 280 nm to verify the specified ratio of 0.33 mg of each component per 1 mg total dihydroergotoxine mesylate [3] [5].
Table 2: Composition of Dihydroergotoxine Mesylate
Component | Amino Acid Precursor | Proportion in Mixture | Molecular Characteristics |
---|---|---|---|
Dihydroergocristine mesylate | Phenylalanine | 33.3% | Phenethyl side chain |
Dihydroergocornine mesylate | Valine | 33.3% | Isopropyl side chain |
α-Dihydroergocryptine mesylate | Leucine | 16.7% | Isobutyl side chain (S-stereoisomer) |
β-Dihydroergocryptine mesylate | Isoleucine | 16.7% | Sec-butyl side chain (R-stereoisomer) |
Catalytic hydrogenation of natural ergot alkaloids involves the stereoselective addition of hydrogen across the Δ9,10 double bond in the lysergic acid moiety using palladium or platinum catalysts under controlled pressure (typically 3–5 atm) [1] [8]. This saturates the conjugated system between positions C9 and C10, converting planar ergoline structures into non-planar dihydro derivatives with reduced π-orbital conjugation. Nuclear magnetic resonance (NMR) studies confirm that dihydrogenation induces conformational changes in the ergoline ring system, particularly reorientation of the amide bond at position 8 [4]. These structural modifications profoundly alter receptor binding kinetics:
Adrenergic Receptor Modulation: Dihydrogenation converts potent α-adrenergic agonism into selective α₁-antagonism. Molecular docking simulations indicate that saturation increases steric bulk near the lysergic acid moiety, sterically hindering agonist binding while permitting antagonist interactions [9] [10]. This explains dihydroergotoxine's vasodilatory effects versus the vasoconstrictive properties of non-hydrogenated alkaloids.
Dopaminergic and Serotonergic Activity: The dihydro configuration enhances affinity for dopamine D₂ and serotonin 5-HT₁A receptors while reducing activity at 5-HT₂B receptors associated with fibrotic complications [5] [10]. This receptor profile shift occurs because hydrogenation increases molecular flexibility, allowing better adaptation to the orthosteric sites of G protein-coupled receptors.
GABAergic Effects: Dihydroergotoxine binds allosterically to the GABAₐ receptor-chloride channel complex with Kᵢ = 0.8 μM, facilitating chloride influx [10]. Hydrogenation enables hydrophobic interactions with transmembrane domains of GABAₐ subunits via the altered ergoline ring orientation [9].
Biochemical studies demonstrate that dihydrogenation fundamentally alters the molecule's electronic properties. The saturated C9-C10 bond increases electron density at the indole nitrogen, enhancing hydrogen-bond donation capacity by approximately 40% compared to non-hydrogenated alkaloids [4]. This electronic redistribution underlies the improved binding to neuronal receptors involved in cognition, such as the modulation of monoamine oxidase (MAO) activity in aged brains [3].
Table 3: Receptor Affinity Changes Induced by Dihydrogenation
Receptor Type | Natural Ergot Alkaloids | Dihydroergotoxine Components | Functional Consequence |
---|---|---|---|
α₁-Adrenergic | Agonism (EC₅₀ ≈ 10 nM) | Antagonism (Kᵢ = 15-30 nM) | Vasodilation |
Dopamine D₂ | Partial agonism | Full agonism (EC₅₀ = 8 nM) | Prolactin suppression |
5-HT₁A | Weak partial agonism | Strong agonism (EC₅₀ = 3 nM) | Neuroprotection |
5-HT₂B | Agonism | Antagonism | Reduced fibrosis risk |
GABAₐ | Negligible activity | Positive allosteric modulation | Sedative/anticonvulsant effects |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7